![molecular formula C28H30N6O3S B2863609 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione CAS No. 850914-68-0](/img/no-structure.png)

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

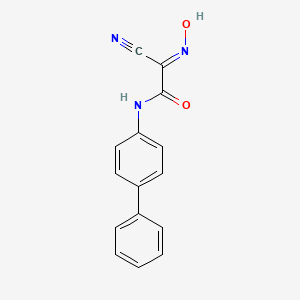

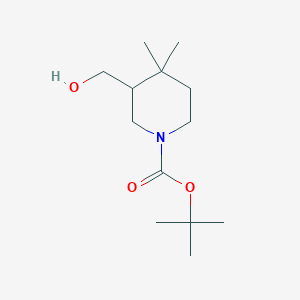

The compound is a purine derivative, which suggests it may have biological activity. Purines are key components of cellular energy systems (ATP and GTP), signaling (G-protein coupled receptors and kinases), and vital molecules such as DNA and RNA .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, the introduction of the benzoxazole and benzylpiperidine groups, and the creation of the sulfanyl linkage .Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a purine ring (a type of heterocyclic aromatic organic compound), a benzoxazole ring (another type of heterocyclic compound), and a benzylpiperidine group (a type of amine). The exact structure would need to be confirmed with spectroscopic analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These could include its solubility in various solvents, its melting point and boiling point, and its spectral properties .Scientific Research Applications

Organic Synthesis and Polymer Science Compounds with complex structures, such as the one mentioned, often find applications in organic synthesis and polymer science. For instance, organo-catalyzed ring-opening polymerization is a critical process for creating polymers with specific properties. The synthesis of poly(alpha-hydroxyacids) featuring pendant carboxylic acids by acetylation and hydrogenolysis demonstrates the versatility of organic compounds in generating materials with desired functional groups and molecular architectures (Olivier Thillaye du Boullay et al., 2010).

Medicinal Chemistry and Pharmacology In medicinal chemistry, derivatives of purine-2,6-dione have been studied for their receptor affinity and pharmacological evaluation, particularly targeting serotonin receptors. This suggests that similar structures could be designed to interact with biological targets, offering potential therapeutic benefits (G. Chłoń-Rzepa et al., 2013).

Material Science and Corrosion Inhibition Some compounds are explored for their material science applications, such as in corrosion inhibition. The study of spirocyclopropane derivatives for mild steel protection in HCl highlights the potential of chemical compounds in enhancing the durability and longevity of materials in corrosive environments (M. Chafiq et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a benzoxazole and a benzylpiperidine group onto a purine scaffold. The benzoxazole group is introduced through a sulfide intermediate, while the benzylpiperidine group is introduced through a reductive amination reaction. The final compound is obtained through a series of purification steps.", "Starting Materials": [ "2-amino-6-chloro-1,3-dimethylpurine-2,6-dione", "2-mercaptoethanol", "2-bromoethyl benzoxazole", "4-benzylpiperidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Reaction of 2-amino-6-chloro-1,3-dimethylpurine-2,6-dione with 2-mercaptoethanol in the presence of hydrochloric acid to form 7-(2-mercaptoethyl)-8-chloro-1,3-dimethylpurine-2,6-dione", "Step 2: Reaction of 7-(2-mercaptoethyl)-8-chloro-1,3-dimethylpurine-2,6-dione with 2-bromoethyl benzoxazole in the presence of sodium hydroxide to form 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-chloro-1,3-dimethylpurine-2,6-dione", "Step 3: Reduction of 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-chloro-1,3-dimethylpurine-2,6-dione with sodium borohydride in the presence of methanol to form 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione", "Step 4: Purification of the final compound using a combination of ethyl acetate and water to obtain the desired product" ] } | |

CAS No. |

850914-68-0 |

Molecular Formula |

C28H30N6O3S |

Molecular Weight |

530.65 |

IUPAC Name |

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C28H30N6O3S/c1-31-24-23(25(35)32(2)28(31)36)34(16-17-38-27-29-21-10-6-7-11-22(21)37-27)26(30-24)33-14-12-20(13-15-33)18-19-8-4-3-5-9-19/h3-11,20H,12-18H2,1-2H3 |

InChI Key |

HXNNJHUXFAVOPA-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6O5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanone](/img/structure/B2863526.png)

![5-(3-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2863529.png)

![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)

![ethyl 2-acetamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2863538.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide](/img/structure/B2863542.png)

![2-Cyclopropyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2863545.png)

![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)